molecular formula C11H9BrINO2 B1526339 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester CAS No. 902765-49-5

5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester

Cat. No.: B1526339
CAS No.: 902765-49-5
M. Wt: 394 g/mol
InChI Key: VVLJZDDKWVXPJE-UHFFFAOYSA-N
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Description

5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to bind with high affinity to multiple receptors, influencing their activity. For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active sites of enzymes .

Cellular Effects

1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, this compound may inhibit certain signaling pathways, leading to reduced cell proliferation or inducing apoptosis in cancer cells. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, often through hydrogen bonding and π-π stacking interactions. These interactions can lead to conformational changes in the enzymes, affecting their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and altered metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including organ toxicity or systemic toxicity. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These interactions can affect the metabolic flux and alter the levels of specific metabolites within cells. The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, which modify its structure and influence its biological activity .

Transport and Distribution

The transport and distribution of 1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution can be influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and reach intracellular targets .

Subcellular Localization

1H-Indole-2-carboxylic acid, 5-bromo-3-iodo-, ethyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

The synthesis of 5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester typically involves multi-step reactions. One common method includes the bromination and iodination of indole-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester: undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its biological activity.

    Biological Studies: Researchers use it to study the effects of indole derivatives on various biological systems.

    Industrial Applications: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

5-bromo-3-iodo-1h-indole-2-carboxylic acid ethyl ester: is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. Similar compounds include:

These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJZDDKWVXPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256048
Record name Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902765-49-5
Record name Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902765-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-3-iodo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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